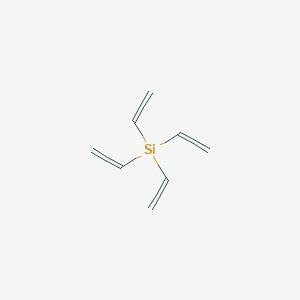

Tetravinylsilane

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tetrakis(ethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Si/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHILTCGAOPTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92717-78-7 | |

| Record name | Silane, tetraethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92717-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6061490 | |

| Record name | Silane, tetraethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-55-6 | |

| Record name | Tetraethenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetravinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetravinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, tetraethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetraethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetravinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQO34MU4LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tetravinylsilane and Its Derivatives

Established Synthetic Routes for Tetravinylsilane

The primary methods for synthesizing this compound involve the formation of silicon-carbon bonds through well-established organometallic reactions.

The Grignard reaction is a cornerstone for the synthesis of organosilanes, including this compound. gelest.com This method typically involves the reaction of a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄), with a vinyl Grignard reagent, such as vinylmagnesium chloride (CH₂=CHMgCl) or vinylmagnesium bromide. researchgate.netsigmaaldrich.comorganic-chemistry.org The reaction is generally performed in an ethereal solvent like tetrahydrofuran (B95107) (THF), where the Grignard reagent is formed and then reacted with the silane (B1218182). gelest.comresearchgate.net

This method is effective for producing the fully vinylated product, this compound, often in high yields of 85-90%. researchgate.net However, a significant challenge with this approach is the difficulty in controlling the degree of substitution. Attempts to produce partially vinylated intermediates, such as trivinylchlorosilane, are generally unsuccessful because the reactivity of the vinylsilane intermediates towards the Grignard reagent increases with the number of vinyl groups already attached. researchgate.net Consequently, the reaction tends to proceed to completion, making it an ideal route for this compound but less suitable for producing its less-substituted precursors via this specific pathway. researchgate.net

| Reactants | Reagent | Solvent | Product | Yield | Reference |

| Silicon Tetrachloride (SiCl₄) | Vinylmagnesium Chloride | Tetrahydrofuran (THF) | This compound | 85-90% | researchgate.net |

| Tetraethoxysilane | Vinylmagnesium Chloride | Tetrahydrofuran (THF) | This compound | High | researchgate.net |

This table summarizes the typical conditions for Grignard reaction-based synthesis of this compound.

An alternative to the Grignard reaction is the Wurtz-type coupling, which utilizes an alkali metal, typically sodium, to facilitate the reaction between a halosilane and an organic halide. iucr.orgmit.edu For the synthesis of this compound, this involves reacting silicon tetrachloride with vinyl chloride in the presence of sodium metal. researchgate.net

The reaction proceeds via the in-situ formation of a vinylsodium species, which then acts as the vinylating agent: SiCl₄ + 4 CH₂=CHCl + 8 Na → Si(CH=CH₂)₄ + 8 NaCl researchgate.net

This method has been reported to produce this compound with a yield of around 65%. researchgate.net Similar to the Grignard reaction, the Wurtz-type coupling is highly effective for complete substitution of the chlorine atoms on the silicon core, resulting in high yields of this compound from various chloro- or alkoxysilanes. researchgate.net The Wurtz reaction is a general and fundamental method for forming silicon-silicon bonds when dihalosilanes are used, but it is also effectively applied to the formation of silicon-carbon bonds as in this case. iucr.orgmdpi.comacs.org

Beyond Grignard and Wurtz-type reactions, other methods exist for the synthesis of vinylsilanes, although they are more broadly applied to a range of vinylsilane compounds rather than specifically optimized for this compound. rsc.orgrsc.org One of the most significant atom-economical methods is the hydrosilylation of alkynes, where a Si-H bond adds across a carbon-carbon triple bond, typically catalyzed by transition metals like platinum. mdpi.comresearchgate.netresearchgate.net While this is a primary route to many functionalized vinylsilanes, synthesizing this compound this way would require a four-fold hydrosilylation of acetylene (B1199291) by silane (SiH₄), a process that presents significant practical challenges.

Other modern synthetic strategies include copper-catalyzed silylation of alkenes and palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), which offer high stereoselectivity for creating substituted vinylsilanes. nih.govacs.orgnih.gov These methods, however, are generally employed for the synthesis of more complex, substituted vinylsilanes rather than the symmetrical this compound. nih.govacs.org

Synthesis of this compound-Containing Precursors

The four reactive vinyl groups on this compound make it an excellent starting point or building block for creating larger, more complex molecules destined for use as polymeric or ceramic precursors. sigmaaldrich.comontosight.ai

This compound serves as a core molecule or cross-linker in the synthesis of various polymers. Its vinyl groups can undergo a variety of addition reactions.

Dendrimer Synthesis: this compound is a classic core molecule for the divergent synthesis of carbosilane dendrimers. This process involves a repeating two-step sequence: first, the platinum-catalyzed hydrosilylation of all vinyl groups with a molecule like dichloromethylsilane (B8780727) (HSiMeCl₂), followed by the vinylation of the newly introduced Si-Cl groups using a Grignard reagent. researchgate.netsemanticscholar.org This iterative process allows for the precise, generation-by-generation construction of highly branched, tree-like macromolecules.

Thiol-Ene Reactions: The vinyl groups of this compound readily participate in thiol-ene "click" reactions. This involves the radical-initiated addition of a thiol (R-SH) across the double bond. By reacting this compound with dithiols, such as ethanedithiol or benzenedithiol, polymers with high cross-linking density and specific refractive indices can be produced. mdpi.combeilstein-journals.org This method is valued for creating well-ordered polymer networks. beilstein-journals.org

Hydrosilylation Cross-linking: In silicone chemistry, this compound can act as a cross-linking agent. It reacts with Si-H-containing polysiloxanes or other polymers via hydrosilylation to form a stable, cross-linked network, which is fundamental for curing silicone elastomers and resins. faa.govacs.org It is also used to prepare multi-functional chlorosilane linking agents for the synthesis of star-branched polymers. kaust.edu.sa

| Precursor Type | Synthetic Method | Reactants with this compound | Resulting Structure | Reference |

| Carbosilane Dendrimers | Divergent Hydrosilylation/Grignard Reaction | Dichloromethylsilane, Vinylmagnesium Bromide | Highly branched dendrimer | researchgate.netsemanticscholar.org |

| Cross-linked Polymers | Thiol-Ene Addition | Di-functional thiols (e.g., ethanedithiol) | Cross-linked polymer network | mdpi.combeilstein-journals.org |

| Star Polymer Linking Agent | Hydrosilylation | Dimethylchlorosilane | 8-functional chlorosilane linker | kaust.edu.sa |

This table illustrates the use of this compound in creating various polymer precursors.

This compound is a valuable precursor for the synthesis of silicon carbide (SiC), a high-performance ceramic. researchgate.net Its ideal stoichiometric Si:C ratio (when considering the vinyl groups) makes it an attractive starting material.

Chemical Vapor Deposition (CVD): this compound can be used as a single-source precursor in CVD processes. When pyrolyzed at high temperatures, it decomposes to deposit thin films of silicon carbide. researchgate.netresearchgate.net Studies have shown that the pyrolysis of this compound occurs at lower temperatures compared to saturated analogues like tetraethylsilane (B1293383), though it can lead to carbon-rich SiC deposits. researchgate.netresearchgate.net

Polymer-to-Ceramic Conversion: More commonly, this compound is incorporated into preceramic polymers to enhance their properties. It can be added as a cross-linking agent to other preceramic polymers, such as polycarbosilanes. google.comdtic.mil During pyrolysis, the cross-linked structure created by the this compound helps to increase the ceramic yield by reducing the loss of low-molecular-weight fragments. capes.gov.bracs.org This approach allows for the production of SiC with controlled stoichiometry and in various forms, including fibers and coatings. google.com The pyrolysis of these polymer precursors is typically carried out at temperatures above 1000°C in an inert atmosphere to yield the final ceramic material. google.comagh.edu.pl

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of organosilicon compounds like this compound. Traditional methods often rely on platinum-based catalysts, which are effective but also expensive and sourced from scarce precious metals. The move towards sustainability has spurred research into more environmentally benign and economical alternatives, focusing on aspects like atom economy, use of renewable resources, and employment of less toxic, earth-abundant metal catalysts. acs.orgmdpi.com

A key strategy in the green synthesis of vinylsilanes is the hydrosilylation reaction, an atom-economical process that involves the addition of a silicon-hydride bond across an unsaturated bond, such as that in an alkyne or alkene. acs.orgresearchgate.net This method is fundamental to silicon chemistry. acs.org Modern green approaches aim to replace conventional platinum catalysts with catalysts based on earth-abundant and less toxic metals such as cobalt, iron, and nickel, or even to develop metal-free catalytic systems. researchgate.netresearchgate.net These newer methodologies often operate under milder reaction conditions, sometimes in greener solvents like alcohols, and can offer high selectivity, thus minimizing waste and energy consumption. acs.orgcsic.es

Sustainable Catalytic Methodologies for Organosilane Production

The development of sustainable catalysts is a cornerstone of green organosilane production. The focus has shifted from precious metals to first-row transition metals that are more abundant and have a lower environmental footprint associated with their mining and refining. acs.org

Cobalt-Based Catalysts: Cobalt complexes have emerged as highly effective catalysts for the synthesis of organosilanes. A significant advancement is the use of a well-defined, air- and water-stable cobalt complex, [Co(OAc)(H₂O)₂(tpy)]OAc (where tpy is 2,2′:6′,2″-terpyridine), for the hydroalkoxysilylation of this compound. acs.orgcsic.es This reaction is conducted in a one-pot process involving the dehydrogenative coupling of a silane (like phenylsilane) with an alcohol (like methanol), which then reacts with this compound. acs.org The process is notable for its mild, aerobic conditions (room temperature) and the use of a green solvent (methanol), achieving high conversion and selectivity. acs.orgcsic.es This approach represents a circular economy model where value-added silicon precursors are generated alongside hydrogen gas, a clean energy source. acs.org

Another example involves the cobalt-catalyzed hydrosilylation of acetylene with multihydrosilanes to produce vinylsilanes. This method is lauded for its atom economy and for avoiding the hazardous reagents used in more traditional syntheses. By tuning the ligands and reaction conditions, it is possible to control the degree of vinylation, allowing for the selective production of mono-, di-, and trivinylsilanes. The mechanism typically involves the reduction of a Co(II) precursor to an active Co(I) intermediate that drives the catalytic cycle.

Nickel- and Iron-Based Catalysts: Nickel-based catalysts are also gaining traction for their efficiency in hydrosilylation reactions. researchgate.net For instance, nickel pincer complexes have demonstrated high efficiency for the hydrosilylation of various substrates. researchgate.net Research has also explored binuclear nickel catalysts for the anti-Markovnikov hydrosilylation of alkenes. researchgate.net Iron, being the most abundant and least toxic transition metal, is a highly desirable candidate for green catalysis. researchgate.net Iron complexes have been successfully applied to catalyze the hydrosilylation of carbon-carbon multiple bonds, offering a cost-effective and environmentally friendly alternative to precious metal catalysts. researchgate.net

Metal-Free Catalysis: An even greener approach involves eliminating the metal catalyst entirely. Metal-free catalysis for hydrosilylation has been successfully demonstrated using Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃. mdpi.comresearchgate.net This catalyst effectively activates Si-H bonds for addition to unsaturated compounds. mdpi.com Furthermore, photocatalysis offers a non-thermal method to trigger these reactions. Silyl (B83357) radicals can be generated from silanes using photocatalysts like tetrabutylammonium (B224687) decatungstate, which can then participate in the hydrosilylation of alkenes. mdpi.com These metal-free methods align closely with the core principles of green chemistry by avoiding metal contamination in the final products and reducing reliance on mined resources. semanticscholar.org

The following table summarizes key findings from research on a sustainable cobalt-catalyzed reaction involving this compound.

| Catalyst System | Substrates | Reaction Type | Key Findings & Conditions | Ref |

| [Co(OAc)(H₂O)₂(tpy)]OAc | This compound, Phenylsilane, Methanol | One-pot hydroalkoxysilylation | Produces a silicon precursor and H₂ gas. Reaction proceeds at room temperature under aerobic conditions with 0.1% metal loading. | acs.orgcsic.es |

Reactivity and Mechanistic Investigations of Tetravinylsilane

Gas-Phase Ion Chemistry and Fragmentation Mechanisms

The behavior of tetravinylsilane under conditions of electron impact provides significant insight into its intrinsic chemical properties, revealing complex fragmentation pathways and isomerization possibilities.

Experimental and theoretical studies have been conducted on the this compound cation (TVS+), which is formed through the electron impact ionization of the neutral this compound molecule. acs.orgnih.gov The process begins with the formation of the parent molecular ion, TVS+. acs.org The experimentally determined appearance energy for the TVS+ ion is 9.5 ± 0.12 eV, which shows strong agreement with the calculated value of 9.45 eV. acs.org These investigations utilize techniques such as crossed electron/neutral beams combined with quadrupole mass spectrometry to analyze the resulting ions. researchgate.net The data from these experiments, when compared with ab initio calculations, allow for the assignment of mass spectrometric spectra and the identification of the unimolecular reaction pathways of the TVS+ cation. acs.org

Upon formation, the this compound cation (TVS+) can undergo fragmentation, leading to a variety of ionic and neutral species. acs.orgnih.govresearchgate.net The fragmentation patterns have been analyzed through a combination of experimental mass spectrometry and ab initio calculations at the MP2/cc-pVDZ level of theory. acs.orgnih.gov There is a noted competition between intramolecular isomerization and fragmentation processes following the ionization of this compound. acs.orgnih.govresearchgate.netacs.org This competition results in the formation of numerous neutral and ionic products that are significant in understanding silicon-carbon-containing plasma and media. acs.orgnih.govresearchgate.netacs.org

Experimental appearance energies of the fragment ions have been found to be in good agreement with calculated reaction enthalpies. acs.orgnih.govresearchgate.netacs.org For instance, the ionic species with a mass-to-charge ratio (m/z) of 121 has an experimental appearance energy of 10.1 ± 0.12 eV. acs.org Another fragment at m/z 95 has been studied, with six potential structures considered, all of which lead to the formation of an ionic organosilicon molecule and either an allyl radical or a cyclopropyl (B3062369) radical. acs.org

A table of the most abundant fragment ions and their corresponding appearance energies from the electron impact ionization of this compound is presented below.

| Ion Fragment (m/z) | Appearance Energy (eV) |

| 136 (TVS+) | 9.5 ± 0.12 |

| 121 | 10.1 ± 0.12 |

This table is based on available data and may not be exhaustive.

Following electron impact ionization, the this compound cation (TVS+) can undergo isomerization. acs.org Theoretical calculations suggest that two main processes occur after the initial ionization: isomerization and fragmentation. acs.org Over a longer timescale, typically in the range of 20-60 µs between ion creation and detection, the TVS+ ion can rearrange. acs.org One significant isomerization pathway is the rearrangement of the this compound cation into the more stable dimethylphenylsilane (B1631080) cation. acs.org Another intermediate structure, denoted as [136+], is also formed, which can then further dissociate. acs.org The occurrence of these isomerization processes is crucial as they can lead to the formation of functional multilayer organosilicon surfaces with novel physicochemical properties, which have important industrial applications. acs.org

This compound can undergo dissociative electron attachment (DEA) when subjected to low-energy electrons, typically in the range of 4 to 10 eV. researchgate.netresearchgate.net This process leads to a variety of ionic fragments through different resonances. researchgate.netresearchgate.net The reactions involved can range from simple bond cleavages to more complex unimolecular decompositions that involve multiple bond cleavages, the formation of new bonds, and hydrogen transfer within the temporary negative ion. researchgate.netresearchgate.net The study of DEA processes is important for understanding the behavior of this compound in plasma environments, which are widely used in the microelectronics industry. mdpi.com

Hydrosilylation Reactions of this compound

Hydrosilylation is a key reaction for this compound, enabling the formation of silicon-carbon bonds and the synthesis of various organosilicon compounds and materials.

A variety of catalytic systems have been employed for the hydrosilylation of this compound. Platinum-based catalysts are common, including the Karstedt catalyst (divinyltetramethylsiloxane Pt(0)). psu.edu For example, the hydrosilylation of this compound with certain ansa-zirconocene complexes was attempted using the Karstedt catalyst. psu.edu In some cases, the addition of stabilizers like diethyl sulfide (B99878) to platinum catalysts has been shown to enhance reaction rates by preventing the agglomeration of platinum, which was observed in the hydrosilylation of this compound with chlorodimethylsilane. researchgate.net

Besides platinum, other transition metals have been explored. Neckers and coworkers demonstrated the use of bis(β-diketonato)Pt(II) complexes for the photoactivated hydrosilylation cross-linking of oligo[methyl-silylene)-methylene] with this compound. mdpi.com While much research has focused on precious metals like platinum and rhodium, there is a growing interest in developing more economical and sustainable catalysts based on earth-abundant metals such as iron, cobalt, and nickel for hydrosilylation reactions. researchgate.netnih.gov

Mechanistic Studies of Hydrosilylation

Understanding the mechanism of hydrosilylation is crucial for controlling reaction outcomes, particularly selectivity, and for minimizing undesirable side reactions.

In the hydrosilylation of terminal alkenes like the vinyl groups on this compound, two regioisomers can potentially form: the anti-Markovnikov (β-addition) product, where the silicon atom adds to the terminal carbon, and the Markovnikov (α-addition) product, where silicon adds to the secondary carbon.

For most catalytic systems, including those based on platinum, cobalt, and iridium, the hydrosilylation of terminal alkenes proceeds with high anti-Markovnikov selectivity. mdpi.commsu.eduwikipedia.orgacs.org This preference is often explained by both steric and electronic factors within the catalytic cycle. rsc.org For instance, in the Chalk-Harrod mechanism, the insertion of the olefin into the metal-hydride bond typically occurs in a way that places the bulkier metal-silyl group at the less sterically hindered terminal position of the double bond. rsc.org This β-regioselectivity is particularly favored in the synthesis of dendritic structures from precursors like this compound, as it ensures the reactive groups remain on the periphery. rsc.org

Table 2: Selectivity in Hydrosilylation of Terminal Alkenes

| Catalyst Type | Predominant Selectivity | Mechanistic Basis (General) |

|---|---|---|

| Platinum (e.g., Karstedt's) | Anti-Markovnikov (β-isomer) | Chalk-Harrod mechanism; steric and electronic control during olefin insertion. mdpi.comrsc.org |

| Cobalt (Molecular) | Anti-Markovnikov (β-isomer) | High selectivity observed under mild conditions. acs.orgcsic.es |

| Iridium (e.g., [Ir(COD)Cl]₂) | Anti-Markovnikov (β-isomer) | Demonstrated high selectivity with vinyl-aromatic substrates. msu.edu |

While hydrosilylation is an atom-efficient reaction, it can be accompanied by several side reactions that reduce the yield of the desired product and complicate purification. rsc.org

Dehydrogenative Silylation: This process results in the formation of a vinylsilane or allylsilane and H₂ gas, instead of the desired alkylsilane. rsc.orgnih.gov It involves the formal substitution of a hydrogen atom on the alkene with a silyl (B83357) group. Catalysts based on rhodium, iridium, and iron have been noted to promote this reaction pathway. nih.gov

Isomerization: Catalysts, particularly those that form metal-hydride intermediates, can catalyze the isomerization of the terminal vinyl groups of this compound to internal alkenes. rsc.orgmdpi.com This is problematic because internal alkenes are generally less reactive towards subsequent hydrosilylation. mdpi.com

Hydrogenation: The alkene double bond can be reduced to a single bond by hydrogen, which may be present as an impurity or generated in situ through competing dehydrogenative pathways. rsc.org

The choice of catalyst, solvent, and reaction conditions can significantly influence the prevalence of these side reactions. rsc.org For example, the formation of colloidal platinum(0) particles during a reaction can increase the contribution of undesired dehydrogenative silylation. mdpi.com

Controlled and Switchable Hydrosilylation

The ability to control the initiation of hydrosilylation reactions is a significant challenge, as many catalyst systems are highly active at room temperature, leading to immediate reaction upon mixing the components. mdpi.com For many industrial applications, it is desirable to have formulations that are stable during storage but can be cured on demand using an external trigger. mdpi.com This has led to intense research into developing catalysts that can be "switched on" by non-thermal stimuli. mdpi.com

Photoactivation is a key strategy for controlling hydrosilylation reactions, allowing for spatial and temporal control over the curing process. Research has demonstrated that specific platinum(II) complexes can be used to catalyze the hydrosilylation cross-linking of polymers with this compound upon exposure to light.

Three platinum(II) bis(β-diketonate) complexes have been shown to be highly effective photocatalysts for the cross-linking reaction of oligo[(methylsilylene)methylene] with this compound. acs.org These catalysts, which can be activated by visible light, include Platinum(II) bis(benzoylacetonate), Platinum(II) bis(trifluoroacetylacetonate), and Platinum(II) bis(benzoyltrifluoroacetonate). mdpi.comacs.org The use of these photo-initiatable systems allows for high conversion rates with short irradiation times. mdpi.com Kinetic studies using FT-IR and UV-visible spectroscopy have been employed to characterize the conversion of Si-H bonds and the photolysis of the catalyst during the reaction. acs.org Another catalyst, (MeCp)PtMe3, is also known to be activated by UV light for hydrosilylation reactions. heraeus-precious-metals.com

Table 1: Photoactivated Catalysts for Hydrosilylation with this compound

| Catalyst Name | Activating Stimulus | Application with this compound |

| Platinum(II) bis(benzoylacetonate) | Visible Light | Photocatalytic cross-linking of oligo[(methylsilylene)methylene] |

| Platinum(II) bis(trifluoroacetylacetonate) | Visible Light | Photocatalytic cross-linking of oligo[(methylsilylene)methylene] |

| Platinum(II) bis(benzoyltrifluoroacetonate) | Visible Light | Photocatalytic cross-linking of oligo[(methylsilylene)methylene] |

This table summarizes catalysts specifically mentioned in the context of photoactivated hydrosilylation involving this compound.

Beyond direct photoactivation of catalysts, research into non-thermal stimuli for hydrosilylation includes a range of external triggers like UV-light, microwave irradiation, sonication, and electrochemical activation. mdpi.com The goal is to develop switchable catalysts that offer different activity and selectivity based on the applied stimulus. mdpi.com For this compound specifically, photoactivation remains the most prominently documented non-thermal method for initiating controlled hydrosilylation. mdpi.comacs.org This approach enables the formation of crosslinked polysilanes from liquid mixtures, with the potential for the reaction to complete within a minute. mdpi.com

Safety Considerations in Hydrosilylation Reactions

Hydrosilylation reactions, while versatile, require careful handling of reagents and attention to reaction conditions.

Reactivity of Silanes: The Si-H bond in silane (B1218182) reagents is highly reactive. acs.org Some silanes, such as triethoxysilane, can undergo disproportionation to form monosilane (SiH₄), which is an extremely pyrophoric and explosive gas. acs.orgresearchgate.net While tetramethyldisiloxane is noted as a safer alternative because it does not form monosilane, the general reactivity of the Si-H bond necessitates caution. acs.org

Catalyst Poisoning: The activity of platinum catalysts can be inhibited or completely stopped by certain substances. Compounds to be avoided include sulfur-containing molecules like sulfides and mercaptans, chloride ions, silver and tin salts, and amino-functional compounds. heraeus-precious-metals.com

Storage and Handling: To maintain reactivity, platinum catalysts should be stored below 30°C and in the dark to prevent decomposition from UV light. heraeus-precious-metals.com To prevent oxidation, storage under an inert atmosphere like argon is recommended. heraeus-precious-metals.com

Flammability: Many organosilicon compounds are flammable. For instance, (EtO)₃SiH is flammable, and other silanes like PhSiH₃ and Me(EtO)₂SiH are also highly flammable. researchgate.net

Other Reactivity Pathways

Plasma-Induced Chemical Transformations

This compound is a significant precursor in plasma-enhanced chemical vapor deposition (PECVD), a process used to create thin polymer films with specific properties. ereztech.comresearchgate.net In a plasma environment, which is created by applying radio frequency (RF) energy, reactant gases are excited and dissociated into highly reactive species. google.com This high reactivity allows for film deposition at lower temperatures than traditional thermal CVD methods. google.com

Studies on plasma-polymerized this compound films show that the physicochemical properties of the resulting material can be controlled by adjusting the effective power of the RF glow discharge. researchgate.net Electron impact ionization is a key process in the plasma chemistry of this compound, leading to the formation of the this compound cation (TVS⁺) and numerous other ionic and neutral fragments. uniba.skacs.org The competition between intramolecular isomerization and fragmentation of TVS⁺ in the plasma is crucial for determining the final structure and properties of the deposited silicon-carbon-containing films. acs.org These films have applications in surface modification, such as enhancing the interfacial adhesion of glass fibers in composites. ereztech.com

Thermal Decomposition Studies

The thermal behavior of this compound has been investigated in the context of metal-organic chemical vapor deposition (MOCVD). A comparative study showed that the pyrolysis of this compound occurs at lower temperatures compared to its saturated analog, tetraethylsilane (B1293383). researchgate.net The decomposition of tetraethylsilane in a helium carrier gas was found to begin at 845°C. nsf.gov

The thermal decomposition of this compound leads to the formation of carbon-rich silicon carbide (SixC1-x) deposits. researchgate.net Analysis of the gas phase during pyrolysis identified key decomposition products. The molecular structure of the precursor is a determining factor in its thermal behavior. researchgate.net

Table 2: Comparison of Thermal Decomposition of this compound and Tetraethylsilane

| Precursor | Decomposition Temperature | Solid Deposit Composition | Major Gas-Phase Products |

| This compound | Lower Temperature | Carbon-rich (SixC1-x) | Ethylene (B1197577), Methane (B114726), Hydrogen |

| Tetraethylsilane | Higher Temperature | Near-stoichiometric (SiC) | Ethylene, Methane, Hydrogen |

Data synthesized from a comparative study on the MOCVD of the two precursors. researchgate.net

The primary decomposition products in the gas phase for both precursors include ethylene, methane, and hydrogen. However, the use of hydrogen as a carrier gas instead of helium was found to reduce the percentage of carbon in the resulting films. researchgate.net

Polymerization and Thin Film Deposition Research

Plasma Polymerization of Tetravinylsilane (pp-TVS)

Plasma-polymerized this compound (pp-TVS) films are a subject of significant research due to their versatile properties and potential applications in various fields, including as protective coatings, dielectric layers, and biocompatible interfaces. mdpi.comispc-conference.org The polymerization process involves introducing this compound (TVS) monomer into a low-temperature plasma environment, typically generated by a radio frequency (RF) glow discharge. mdpi.comresearchgate.net In the plasma, the monomer molecules are fragmented and activated, creating reactive species and free radicals that subsequently deposit and polymerize on a substrate, forming a thin, highly cross-linked, and amorphous film. ispc-conference.orgliu.se This technique allows for the fabrication of films with controllable physicochemical properties on a variety of substrates. liu.se

The final properties of pp-TVS films are not intrinsic to the monomer alone but are heavily dependent on the conditions within the plasma during deposition. ispc-conference.orgcuni.cz Parameters such as the power delivered to the plasma, the pressure, and the composition of the gas mixture can be precisely controlled to tailor the film's characteristics. cuni.cz By manipulating these variables, researchers can control the degree of monomer fragmentation and the subsequent chemical reactions, thereby engineering the film's composition, structure, and functional properties. ispc-conference.orgresearchgate.net

The effective power delivered to the plasma is a critical parameter for controlling the physicochemical properties of pp-TVS films. ispc-conference.org In pulsed plasma systems, the effective power is a function of the total power and the duty cycle (the ratio of plasma-on time to the total cycle time). researchgate.net Increasing the effective power generally leads to greater fragmentation of the TVS precursor molecules. ispc-conference.orgliu.se This increased fragmentation results in a higher density of reactive species and free radicals, which promotes the formation of a more densely cross-linked polymer network. ispc-conference.orgliu.se

This enhanced cross-linking directly influences the film's mechanical and optical properties. For instance, as the effective power is increased, both the Young's modulus and the hardness of the pp-TVS films have been shown to increase significantly. ispc-conference.orgresearchgate.net Studies have reported the Young's modulus rising from approximately 11 GPa to 122 GPa and hardness from 1.9 GPa to 15 GPa as power was increased from 0.1 W to 150 W. ispc-conference.org Concurrently, the chemical composition of the films changes; the carbon-to-silicon (C/Si) ratio tends to increase, while the concentration of hydrogen and the content of vinyl groups decrease with higher power. ispc-conference.org This indicates a shift from a more organic, polymer-like structure to a more inorganic, ceramic-like (amorphous hydrogenated silicon carbide, a-CSi:H) material. researchgate.net

The optical properties are also strongly dependent on the effective power. The refractive index has been observed to increase with enhanced power, a change attributed to the increased cross-linking of the polymer network. ispc-conference.orgresearchgate.net Conversely, the optical band gap tends to decrease as the power rises. ispc-conference.org

Table 1: Effect of Effective Power on pp-TVS Film Properties

| Property | Low Effective Power (e.g., 0.05W - 0.1W) | High Effective Power (e.g., 10W - 150W) | Reference |

|---|---|---|---|

| Young's Modulus | 11 - 13 GPa | 30 - 122 GPa | ispc-conference.orgresearchgate.net |

| Hardness | 1.4 - 1.9 GPa | 5.9 - 15 GPa | ispc-conference.orgresearchgate.net |

| Refractive Index (@633nm) | ~1.63 - 1.7 | ~1.75 - 2.2 | ispc-conference.orgresearchgate.net |

| Optical Band Gap | ~2.5 eV | ~1.0 eV | ispc-conference.org |

| C/Si Ratio | ~4.3 | ~5.9 | ispc-conference.org |

| Vinyl Group Content | Higher | Lower | ispc-conference.org |

| Cross-linking | Lower | Higher | ispc-conference.orgliu.se |

The introduction of other gases into the plasma along with the this compound monomer provides another effective method for tailoring film properties. mdpi.com Oxygen and argon are commonly used for this purpose. mdpi.commdpi.com

Adding oxygen to the TVS plasma leads to the incorporation of oxygen atoms into the depositing film, forming Si-O-C and C-O-C bonding species. mdpi.com This chemical modification significantly impacts the film's characteristics. The incorporation of oxygen can reduce the degree of cross-linking in the polymer network compared to films deposited from pure TVS, which in turn affects the mechanical properties. mdpi.com For example, while adding oxygen can lead to a 3.7-fold increase in film adhesion on glass substrates, oxygen concentrations above 10 at.% in films deposited at higher powers (≥ 2.5 W) can cause a reduction in mechanical properties. researchgate.netresearchgate.net The refractive index also tends to decrease with an increasing oxygen fraction in the plasma, a result attributed to the reduction in the cross-linking of the plasma polymer network as carbon bonds are eliminated. mdpi.com

Argon, an inert gas, is often used to clean the plasma reactor before deposition. mdpi.com When used as a process gas, it can influence the plasma chemistry through energy transfer collisions, although it does not get incorporated into the film chemically to the extent that a reactive gas like oxygen does. mdpi.comsurfxtechnologies.com In some plasma systems, argon is used to nebulize and carry liquid precursors into the plasma discharge zone. frontiersin.org The use of argon plasma can lead to surface crosslinking and is efficient at ionizing due to its stable electron configuration. mdpi.comsurfxtechnologies.com

The final properties of a pp-TVS film are a direct consequence of the chemical species present in the plasma during deposition. researchgate.net Mass spectrometry studies of nonthermal this compound plasmas have been used to identify the dominant carbon- and silicon-containing species that are responsible for film growth. researchgate.net There is a strong correlation between the composition of the plasma and the composition of the resulting film. researchgate.net

For example, the carbon-to-silicon (C/Si) ratio in the deposited film is strongly correlated with the ratio of carbon-containing to silicon-containing fluxes of species arriving at the substrate surface. researchgate.net Similarly, the concentration of specific chemical groups, such as vinyl groups, incorporated into the film reflects the flux of the corresponding species from the plasma. researchgate.net Understanding this relationship is key to controlling the film's chemistry and properties. By adjusting plasma parameters like power, the fragmentation pathways of the TVS monomer can be altered, thereby changing the relative abundance of different plasma species and, consequently, the film's final structure and composition. researchgate.net

The deposition rate and surface morphology of pp-TVS films are crucial parameters, particularly for industrial applications, and can be controlled by adjusting plasma conditions. researchgate.net The deposition rate is influenced by factors such as effective power, monomer flow rate, and the presence of other gases. mdpi.commdpi.com

In pure TVS plasma, the deposition rate generally increases with effective power, with reported rates varying from 8 to 165 nm/min. researchgate.net However, this trend can change with the addition of gases like oxygen. mdpi.com For a given power, increasing the oxygen fraction in the feed gas tends to decrease the deposition rate because the concentration of the TVS monomer decreases. mdpi.com For example, at an effective power of 2.5 W, the deposition rate was observed to drop from 200 to 38 nm/min as the oxygen fraction was increased. mdpi.com

The surface morphology, particularly the roughness of the film, also varies with deposition conditions. researchgate.net An increase in effective power can lead to a higher surface roughness. researchgate.net This may be due to the higher energy of impacting particles during deposition and the higher deposition rate itself, which can create a more disordered surface. researchgate.net Studies have shown the root mean square (RMS) roughness of pp-TVS films varying from 2.0 to 5.8 nm depending on the RF power used. researchgate.net

The properties of as-deposited pp-TVS films can be further tailored using post-deposition modification techniques. researchgate.netmuni.cz One effective method is ultraviolet (UV) irradiation in the presence of ambient air. researchgate.netresearchgate.net

UV treatment can induce significant changes in the film's chemical composition and structure. researchgate.netmuni.cz The process is believed to involve UV-induced chain scission, followed by the oxidation of the plasma polymer network. researchgate.netmuni.cz This modification leads to the formation of a stronger, more cross-linked polymer network, which results in increased Young's modulus, hardness, and material density. researchgate.netmuni.cz

Interestingly, while the mechanical properties are enhanced, the refractive index and extinction coefficient of the UV-irradiated material tend to decrease. researchgate.netmuni.cz This is attributed to the oxidation of the network. researchgate.netmuni.cz Furthermore, UV exposure time can be used to control the surface morphology (roughness) and wettability (surface free energy) of the films. researchgate.netmuni.cz This post-deposition technique serves as an effective tool for the fine-tuning of pp-TVS film properties for specific applications and can also improve the material's stability against aging. researchgate.netmuni.cz

Influence of Plasma Parameters on Film Characteristics[11],[14],[12],

Chemical Vapor Deposition (CVD) Applications

This compound (TVSi) is a notable precursor in Chemical Vapor Deposition (CVD), a process utilized for producing high-purity solid materials and thin films. Its unique molecular structure, featuring a central silicon atom bonded to four vinyl groups, influences its thermal decomposition behavior and the characteristics of the resulting deposited films.

Metal-Organic Chemical Vapor Deposition (MOCVD) Studies

In the field of Metal-Organic Chemical Vapor Deposition (MOCVD), this compound has been the subject of comparative studies to understand its behavior as a precursor, often contrasted with similar organosilicon compounds like tetraethylsilane (B1293383) (TESi). researchgate.net MOCVD is a technique that uses metal-organic precursors to deposit thin films with high precision. mdpi.com

A significant study investigated the decomposition of this compound in a CVD reactor under different carrier gases, helium (He) and hydrogen (H₂). researchgate.net The research aimed to correlate the gas-phase decomposition products with the properties of the deposited thin films. The experimental setup for such studies typically involves a reactor where the precursor's decomposition can be monitored at temperatures ranging from 500 to 1000 °C. researchgate.net

Key findings from these MOCVD studies indicate that the thermal stability of this compound is lower than that of tetraethylsilane. researchgate.net The decomposition of the precursor molecule is a critical step in the CVD process, and the structure of the organometallic compound is a determining factor in its thermal behavior. researchgate.net Analysis of the gas phase during the process is crucial for understanding the complete reaction mechanism. researchgate.net

This compound as a Precursor in SiC Film Formation

This compound is a recognized single-source precursor for the formation of silicon carbide (SiC) thin films. researchgate.netresearchgate.net The C/Si ratio in the this compound molecule is 8, which theoretically leads to the formation of carbon-rich SiC films. researchgate.net

Research has demonstrated that the pyrolysis of this compound occurs at lower temperatures compared to tetraethylsilane. researchgate.net This difference in thermal behavior has a direct impact on the composition of the resulting silicon carbide films. The use of different carrier gases also plays a crucial role in the final composition of the deposited material. researchgate.netresearchgate.net

A comparative study on the decomposition of this compound and tetraethylsilane for SiₓC₁₋ₓ coatings revealed distinct differences in the resulting films. The experimental conditions for these depositions were a molar fraction of 2 x 10⁻³, a carrier gas flow rate of 10 dm³ h⁻¹, and a total pressure of 760 Torr. researchgate.net The films were analyzed using various techniques, including transmission electron microscopy, X-ray photoelectron spectroscopy, infrared spectroscopy, and Raman spectroscopy. researchgate.net

The key findings of this comparative research are summarized in the tables below:

| Precursor | Carrier Gas | T₅₀% (°C)¹ | Resulting Film Composition |

| TVSi | He | 790 | Carbon-rich SiₓC₁₋ₓ |

| TVSi | H₂ | 730 | Carbon-rich SiₓC₁₋ₓ (reduced carbon %) |

| TESi | He | 845 | Near-stoichiometric SiC |

| TESi | H₂ | 780 | Near-stoichiometric SiC |

¹T₅₀% represents the temperature at which 50% of the precursor is decomposed. researchgate.net

The data indicates that this compound pyrolysis leads to carbon-rich deposits, a direct consequence of its molecular structure. researchgate.net The use of hydrogen as a carrier gas was found to reduce the percentage of carbon in the films deposited from this compound. researchgate.net

Further analysis of the gas-phase by-products during the decomposition of this compound under a helium atmosphere identified several key components. The concentration of these by-products varies with the decomposition temperature.

| Decomposition By-product | Temperature Range of Maximum Concentration (°C) |

| Ethylene (B1197577) | 850-900 |

| Acetylene (B1199291) | ~950 |

| Methane (B114726) | Increases with temperature |

| Butadiene | 850-900 |

The analysis of these gaseous by-products provides insight into the chemical pathways of this compound decomposition during the CVD process. researchgate.net For instance, the identification of ethylene in the gas phase is a significant indicator of the decomposition mechanism. researchgate.net This detailed understanding of the decomposition process is essential for controlling the properties of the resulting SiC films for various applications.

Advanced Material Systems and Composites Research

Silicon Carbide (SiC) Precursors and Ceramics

Tetravinylsilane serves as a foundational monomer for producing preceramic polymers, which can be subsequently converted into silicon carbide (SiC). The four vinyl groups provide multiple reactive sites for polymerization, leading to highly cross-linked networks that are essential for achieving high ceramic yields upon pyrolysis.

Hyperbranched Polymer Precursors for SiC Fibers

The synthesis of SiC fibers often relies on preceramic polymers, with hyperbranched polymers (HPs) being particularly advantageous. HPs, with their three-dimensional, globular architecture, offer low viscosity and high solubility, which are desirable properties for fiber spinning processes. Their structure is achieved through the polymerization of multifunctional monomers. The synthesis of hyperbranched polycarbosilanes can be a complex process, sometimes involving Grignard reactions of (chloroalkyl)chlorosilanes.

While direct synthesis routes starting from this compound are not extensively detailed in the available literature, its structure as a tetra-functional monomer makes it a candidate for such polymerization schemes. The vinyl groups can undergo polymerization to form a highly branched structure. For instance, related compounds like vinylsilane (CH₂=CHSiH₃) can be polymerized through radical, anionic, or coordinated anionic pathways to form poly(vinylsilane). This polymer, which contains reactive Si-H bonds, can then be cross-linked and pyrolyzed to produce silicon carbide. This suggests the potential for this compound to act as a core or branching unit in the creation of complex, high-molecular-weight preceramic polymers suitable for SiC fiber production.

Pyrolytic Conversion Pathways to Stoichiometric SiC

The conversion of a preceramic polymer into a ceramic material occurs through pyrolysis, a process of thermal decomposition in an inert atmosphere. The goal is often to produce stoichiometric SiC, which possesses superior high-temperature properties. The pyrolysis process for organosilicon polymers generally involves several stages. Initially, as the temperature increases, the polymer undergoes cross-linking, which helps to retain the shape of the material and increases the eventual ceramic yield by limiting the loss of volatile, low-molecular-weight fragments.

As the temperature rises further, typically above 400°C, the organic side groups begin to decompose, leading to the evolution of gases like methane (B114726) and hydrogen. This results in the transformation of the polymer into an amorphous, inorganic network of silicon, carbon, and sometimes oxygen if contamination is present. For poly(vinylsilane), this conversion process yields a ceramic residue. Finally, at very high temperatures (often >1000°C), this amorphous material crystallizes into silicon carbide, primarily the β-SiC phase. The architecture of the precursor polymer, such as a hyperbranched structure, can reduce gas release during pyrolysis, leading to higher, near-stoichiometric yields of the final ceramic phase.

SiC Film Deposition from this compound

Chemical Vapor Deposition (CVD) is a standard technique for producing high-purity, crystalline SiC films for applications in electronics and protective coatings. The process involves the thermal decomposition of volatile precursor gases onto a heated substrate. A variety of single-source and dual-source organosilane precursors are used, such as methyltrichlorosilane (B1216827) (MTS), tetramethylsilane (B1202638) (TMS), or mixtures of silane (B1218182) and propane.

While this compound's volatility could make it a candidate for CVD, specific literature detailing its use as a single-source precursor for the deposition of crystalline SiC films is not prominent. Research has focused on related vinyl-containing precursors, such as vinylsilane, which can be used in thermal CVD to form SiC films at temperatures as low as 600°C. The use of plasma-enhanced chemical vapor deposition (PECVD) with a this compound precursor has been documented for depositing polymeric films, which serve as adhesion-promoting interlayers rather than pure ceramic coatings.

Additive Manufacturing of SiC (e.g., Stereolithography)

Stereolithography (SLA) is an additive manufacturing technique that builds objects layer-by-layer by selectively curing a liquid photopolymer resin with a light source. To produce ceramic parts, the resin is heavily loaded with ceramic powder, creating a slurry. The photopolymerization process solidifies the resin, binding the ceramic particles together to form a "green" part. This part is then subjected to a debinding process to remove the polymer and sintered at high temperatures to densify the ceramic.

The chemistry of the resin is critical, relying on monomers and oligomers that can rapidly polymerize. Free-radical photopolymerization is a common mechanism, often initiated in resins containing acrylate, methacrylate, or vinyl functional groups. Preceramic polymers, such as those with vinyl or thiol groups, can be incorporated into these resins to produce polymer-derived ceramics. This compound, with its four reactive vinyl groups, is structurally well-suited to act as a cross-linking agent in such formulations. Upon exposure to UV light in the presence of a photoinitiator, the vinyl groups can rapidly co-polymerize, creating a densely cross-linked network that binds the SiC particles. This would contribute to the structural integrity of the green part, which is essential for successful post-processing into a dense ceramic component.

Functional Multilayer Organosilicon Surfaces

This compound is utilized as a precursor in plasma polymerization, a process also known as plasma-enhanced chemical vapor deposition (PECVD), to create thin, functional organosilicon films on various substrates. In this technique, an electrical discharge is used to generate a plasma from the precursor vapor. The high-energy electrons in the plasma fragment the this compound molecules into reactive species. These species then deposit onto a substrate, where they polymerize to form a highly cross-linked and pinhole-free film.

The properties of these plasma-polymerized films can be precisely controlled by adjusting the process parameters, such as the effective plasma power. This allows for the creation of coatings with a wide range of characteristics, from soft, polymer-like materials to harder, more inorganic layers. By systematically varying these parameters during deposition, it is possible to create multilayer or graded coatings. For example, a layer designed for strong adhesion to the substrate can be deposited first, followed by subsequent layers tailored for specific surface properties like hydrophobicity, biocompatibility, or barrier properties. This capability to engineer complex surface structures layer-by-layer makes plasma polymerization of this compound a versatile tool for advanced surface modification.

Interfacial Adhesion Enhancement in Composites

The performance of fiber-reinforced polymer composites is highly dependent on the strength of the bond between the fibers and the polymer matrix. A strong interface ensures efficient stress transfer from the matrix to the reinforcing fibers. This compound is used to create an engineered interphase that significantly improves this interfacial adhesion.

Using plasma polymerization, a thin film of plasma-polymerized this compound is deposited onto the surface of fibers, such as glass fibers (GF). This coating acts as a compatible interlayer. The surface of the film retains vinyl groups that can chemically bond with the surrounding polymer matrix (e.g., polyester (B1180765) resin) during the curing process. The other side of the film forms strong Si-O-C bonds with the hydroxyl groups on the glass fiber surface, ensuring robust adhesion to the reinforcement.

Research has shown that this method can dramatically increase the interfacial shear strength (IFSS) of the composite. For a glass fiber/polyester composite, modifying the fibers with a plasma-polymerized this compound coating resulted in an IFSS that was 26% higher than that achieved with standard industrial sizing. The properties of this interlayer, and thus the resulting adhesion, can be optimized by controlling the plasma deposition parameters.

| Parameter | Value | Reference |

| Optimized Plasma Power | 2.5 W | |

| Resulting IFSS Increase | 26% (vs. industrial sizing) | |

| Deposition Rate at 2.5 W | 142 nm/min | |

| Shear Strength Improvement | Up to 32% (vs. sized fibers) |

Plasma Modification of Glass Fibers

The deposition is typically carried out in a low-temperature radio frequency (RF) pulsed plasma environment. daneshyari.comresearchgate.net This technique allows for precise control over the thickness and physicochemical properties of the coating by adjusting parameters such as the effective power of the plasma. daneshyari.com For instance, research has shown that the deposition rate of the pp-TVS film can be controlled by varying the RF power, with rates increasing from 10 nm/min at 0.1 W to a peak of 142 nm/min at 2.5 W. daneshyari.com Unlike conventional wet chemical sizing processes, which can result in non-uniform oligomer layers, plasma polymerization creates a homogenous and pinhole-free film that is directly bonded to the fiber surface. daneshyari.comresearchgate.net

The chemical structure of these pp-TVS coatings retains vinyl groups from the precursor molecule, which are crucial for establishing strong chemical bonds with the polymer matrix, such as polyester resin, during the composite curing process. dpi-proceedings.com The ability to control the organic/inorganic character of the plasma-polymerized organosilicon film allows for the engineering of an ideal interlayer that enhances fiber wettability, adhesion, and compatibility with the surrounding matrix. daneshyari.com

Analysis of Interfacial Shear Strength

The primary goal of modifying glass fibers with this compound is to enhance the adhesion between the fibers and the polymer matrix, which is quantified by the interfacial shear strength (IFSS). daneshyari.com Studies utilizing microindentation tests have demonstrated that a pp-TVS coating significantly increases the IFSS in glass fiber/polyester composites compared to both unsized fibers and fibers with standard industrial sizing. daneshyari.comresearchgate.net

Research findings indicate that an optimized pp-TVS plasma coating can lead to an IFSS that is 26% higher than that achieved with conventional industrial sizing. daneshyari.comresearchgate.net In specific pull-out tests, composites made with glass fibers coated with this compound showed a 40% increase in bond strength compared to those with uncoated fibers. researchgate.net The performance of the pp-TVS interlayer is influenced by the plasma deposition power; higher power levels can increase the Young's modulus of the interlayer, which affects stress transfer from the matrix to the fiber. researchgate.net

The addition of oxygen to the this compound monomer during the plasma process can further modify the interlayer's properties. While it can introduce polar functional groups like hydroxyl and carbonyl that improve resin wetting, an excess of oxygen can reduce the mechanical properties of the coating by decreasing its cross-linking density. dpi-proceedings.com Nevertheless, an optimized mixture can result in an IFSS up to 32% higher than that of industrially sized fibers. dpi-proceedings.com The data clearly shows that plasma-polymerized this compound serves as a superior interlayer for improving the mechanical performance of fiber-reinforced composites. daneshyari.com

| Fiber Treatment | Reported IFSS (MPa) | Improvement vs. Unsized Fiber | Improvement vs. Industrial Sizing |

|---|---|---|---|

| Unsized Fibers | 23.1 MPa | - | - |

| Industrially Sized Fibers | 39.2 MPa | +69.7% | - |

| Optimized pp-TVS Coating | 49.4 MPa | +113.8% | +26.0% |

| pp-TVS with Oxygen Mixture | Up to 51.7 MPa | Up to +123.8% | Up to +31.9% |

Silsesquioxane-Based Dendrimer Synthesis

Carbosilane Dendrimers with Silsesquioxane Cores from this compound Reactions

This compound is a key building block in the synthesis of advanced macromolecular structures known as carbosilane dendrimers, particularly those utilizing a silsesquioxane core. rsc.org Silsesquioxanes, especially polyhedral oligomeric silsesquioxanes (POSS), provide a rigid, three-dimensional, nano-sized core from which dendritic branches can radiate, allowing for the construction of well-defined globular macromolecules. magtech.com.cn

The synthesis of these dendrimers often follows a divergent approach, where successive generations of branches are built outwards from the core. nih.govnih.gov A common synthetic route involves the hydrosilylation reaction, a process where Si-H bonds are added across the carbon-carbon double bonds of the vinyl groups present in this compound. rsc.org For example, a silsesquioxane core functionalized with Si-H groups can react with this compound. Alternatively, a silsesquioxane core with vinyl groups can react with a molecule containing multiple Si-H groups. More commonly, this compound is used as a branching unit in reactions with chlorosilanes. For instance, the hydrosilylation of this compound with dichloromethylsilane (B8780727) yields a molecule with reactive Si-Cl bonds, which can then be further functionalized to grow the next dendrimer generation. rsc.org This iterative sequence of hydrosilylation and subsequent functionalization allows for the precise, layer-by-layer construction of the carbosilane dendrimer architecture around the central silsesquioxane core. rsc.orgmagtech.com.cn

Integration of Reactive Functional Groups in Dendrimer Architectures

A critical aspect of dendrimer synthesis is the ability to introduce reactive functional groups at the periphery of the molecule in each generation. scilit.com These terminal groups determine the dendrimer's properties and allow for further modification or the attachment of specific molecules. The chemistry of this compound is central to creating these reactive surfaces on carbosilane dendrimers with silsesquioxane cores.

The synthesis strategy often involves a sequence of reactions designed to generate a high density of reactive terminal groups. rsc.org A key synthetic protocol is a hydrosilylation reaction followed by a reduction step. rsc.org For example, after reacting a vinyl-terminated structure with a chlorosilane, the resulting peripheral Si-Cl bonds can be reduced using agents like Lithium Aluminium Hydride (LiAlH₄) to produce reactive Si-H groups. rsc.org These Si-H terminated dendrimers are valuable intermediates, as they can undergo another round of hydrosilylation with molecules containing vinyl groups (such as allyl glycidyl (B131873) ether or even this compound itself) to either add new functionalities or to build the next generation of the dendrimer. rsc.org The vinyl groups (Si-Vi) from this compound and the subsequently generated Si-H groups are the fundamental reactive sites that enable the controlled, generational growth and versatile functionalization of these complex silsesquioxane-based dendrimer architectures. rsc.org

Spectroscopic and Computational Characterization of Tetravinylsilane Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental in characterizing the bonding and structural features of tetravinylsilane.

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its vinyl groups and the silicon-carbon backbone. The spectra, whether in the condensed phase or vapor phase, provide a fingerprint for the molecule's functional groups. nist.govnih.gov Analysis of the IR spectra of plasma-polymerized films from this compound also allows for the characterization of the resulting polymer structure, where the content of vinyl groups can be controlled by adjusting the effective power during deposition. researchgate.net

A study of plasma-polymerized this compound films showed that the organic/inorganic character (C/Si ratio) and the concentration of vinyl groups in the films could be manipulated by the effective power used during the plasma-enhanced chemical vapor deposition (PECVD) process. researchgate.net The infrared spectra of these films help in understanding the chemical changes occurring during polymerization.

Table 1: Selected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3050 | =C-H stretch | researchgate.net |

| 1590 | C=C stretch | researchgate.net |

| 1405 | CH₂ scissoring | researchgate.net |

| 955 | CH₂ wagging | researchgate.net |

| 770 | Si-C stretch | researchgate.net |

This table presents a generalized summary of key IR bands. Actual peak positions may vary slightly depending on the sample phase and measurement conditions.

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of molecules. github.com For this compound, Raman spectra are particularly useful for identifying the symmetric vibrations and the C=C stretching modes, which can be weak in the IR spectrum. researchgate.netresearchgate.net Like IR spectroscopy, Raman analysis is also applied to study the structure of materials derived from this compound. github.com The technique provides a structural fingerprint that can be used to identify and characterize materials. github.com

A complete vibrational assignment for this compound has been presented based on both infrared and Raman spectra. researchgate.net These studies find little evidence of significant interaction between the silicon 3d-orbitals and the vinyl π-electrons based on the vibrational frequencies. researchgate.net

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Source |

| 3050 | =C-H stretch | researchgate.net |

| 1590 | C=C stretch | researchgate.net |

| 1270 | CH in-plane bend | researchgate.net |

| 520 | Si-C deformation | researchgate.net |

This table provides a summary of characteristic Raman shifts. Specific values can differ based on experimental setup.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation of a compound.

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV, causing both ionization and extensive fragmentation. acs.orgvut.cz The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the original molecule's structure. nist.gov

In the mass spectrum of this compound, the molecular ion (TVS⁺) is observed, but the most abundant peaks often correspond to fragment ions resulting from the loss of vinyl groups or other neutral species. nih.govacs.org Detailed studies combining experimental data with ab initio calculations have been conducted to identify the unimolecular reaction pathways of the TVS⁺ cation. acs.org These analyses help in assigning the peaks observed in the mass spectrum and understanding the ion chemistry. acs.orgdntb.gov.ua

Table 3: Prominent Ions in the Electron Impact Mass Spectrum of this compound

| m/z | Proposed Ion/Fragment | Relative Intensity | Source |

| 136 | [Si(CH=CH₂)₄]⁺ (Molecular Ion) | Low | acs.org |

| 109 | [Si(CH=CH₂)₃]⁺ | High | acs.org |

| 83 | Protonated divinylsilane | Very High | nih.govacs.org |

| 82 | [SiC₄H₆]⁺ | High | nih.govacs.org |

| 55 | [SiC₂H₃]⁺ | Moderate | acs.org |

The relative intensities are qualitative and can vary between instruments.

The fragmentation process has been studied in detail, with researchers proposing reaction mechanisms for the decomposition of the ions formed. vut.cz For instance, the peak at m/z 109 corresponds to the loss of a single vinyl group from the parent ion. acs.org The most intense peak at m/z 83 is attributed to the formation of protonated divinylsilane. acs.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, complex, and fragile molecules, as it typically produces intact molecular ions with minimal fragmentation. nih.govlibretexts.orgnih.gov While ESI-MS is most commonly associated with large biomolecules, its application to smaller molecules like this compound is also possible, often to confirm the molecular weight of the compound or its derivatives. nih.govsigmaaldrich.com The technique turns the analyte into small, charged droplets which then desolvate to form protonated molecular ions that can be detected by the mass analyzer. libretexts.org

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental, isotopic, or molecular composition of solid surfaces and thin films. wikipedia.org The technique involves sputtering the sample surface with a focused primary ion beam and analyzing the ejected secondary ions. wikipedia.org

Electron Diffraction Studies

Gas-phase electron diffraction has been utilized to determine the molecular structure of this compound. acs.org Analysis of the radial distribution curve from these studies indicates the absence of conformers where the vinyl double bonds are staggered concerning the SiC4 skeleton. researchgate.net Among the eclipsed or nearly-eclipsed conformational models, the one possessing S4 symmetry provides the best agreement with the experimental data. researchgate.net However, the possibility of a minor contribution from a C1 conformation cannot be entirely dismissed. researchgate.net Through least-squares refinement of the diffraction data, a value for the C-H bond length (r_a basis) was determined to be 1.118 ± 0.003 Å. researchgate.net

Spectroscopic Ellipsometry for Thin Film Analysis

Spectroscopic ellipsometry (SE) is a non-destructive optical technique used extensively to characterize thin films created from this compound, typically through plasma-enhanced chemical vapor deposition (PECVD). researchgate.nethoriba.com This method measures the change in polarization of light upon reflection from a sample to determine properties like film thickness and optical constants. horiba.combruker.com

Studies on plasma-polymerized this compound (pp-TVS) films show that their physicochemical properties are highly dependent on the deposition conditions, particularly the effective RF power used during polymerization. ispc-conference.org Spectroscopic ellipsometry, often performed in the 250–830 nm wavelength range, is used to analyze the resulting films. researchgate.netispc-conference.org To extract data such as thickness and the dispersion of optical constants (like the refractive index), the experimental ellipsometric data is fitted using an optical model, such as the Tauc-Lorentz formula, which is suitable for amorphous dielectrics. ispc-conference.orgmdpi.com

Research has demonstrated a clear correlation between the RF power and the optical properties of pp-TVS films. As the RF power is increased, the refractive index of the films also increases. researchgate.netnih.gov For instance, at a wavelength of 633 nm, the refractive index was observed to range from 1.63 at an effective power of 0.05 W to 1.75 at 10 W. ispc-conference.org In another study, the refractive index at the same wavelength increased from 1.69 (at 10 W) to 2.08 (at 70 W). researchgate.net This change is attributed to increased crosslinking within the plasma polymer network at higher power levels. nih.gov

Spectroscopic ellipsometry is sensitive enough to differentiate and analyze individual layers within multilayered structures, making it possible to design complex film structures with tailored optical properties for applications like optical filters and antireflection coatings. researchgate.netmdpi.com

| Effective Power (W) | Refractive Index (n) | Reference |

|---|---|---|

| 0.05 | 1.63 | ispc-conference.org |

| 10 | 1.75 | ispc-conference.org |

| 10 | 1.69 | researchgate.net |

| 70 | 2.08 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. wikipedia.orgsigmaaldrich.com The proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) nuclei are all NMR-active and provide distinct information about the molecule's structure. nih.gov

The ¹H NMR spectrum of the vinyl group in this compound presents a complex ABC spin system. scilit.com Theoretical analyses of these spectra have been performed to determine the precise chemical shifts and coupling constants. scilit.com To resolve ambiguities that can arise in such analyses, ¹³C-H satellite spectra are used to ensure a unique and accurate set of parameters is obtained. scilit.com A study of this compound in a carbon tetrachloride solution provided the following parameters for the vinyl protons. chemicalbook.com

| Parameter | Value (ppm or Hz) |

|---|---|

| δ(A) | 6.057 ppm |

| δ(B) | 5.769 ppm |

| δ(C) | 6.118 ppm |

| J(A,B) | 3.62 Hz |

| J(A,C) | 14.67 Hz |

| J(B,C) | 20.40 Hz |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. mdpi.com

²⁹Si NMR spectroscopy offers direct insight into the silicon environment. huji.ac.il Silicon has a very wide chemical shift range, which makes ²⁹Si NMR a sensitive probe of the chemical environment around the silicon atom. huji.ac.il The reference standard for both ¹H, ¹³C, and ²⁹Si NMR is typically tetramethylsilane (B1202638) (TMS). libretexts.org When running ²⁹Si NMR spectra, a broad background signal is often observed around -110 ppm, which arises from the glass of the NMR tube and the quartz components of the probe. huji.ac.il

Computational Chemistry and Theoretical Modeling

Computational methods are essential tools for investigating the properties of this compound, providing insights that complement experimental findings.

Ab Initio Calculations